
4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H28N2O5S and its molecular weight is 420.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidative Transformations and Synthetic Methodologies
Tetrakis(pyridine)silver(II) peroxodisulfate is utilized for the oxidative transformations of various organic compounds, including the oxidation of aromatic aldehydes to carboxylic acids and the conversion of benzylic alcohols to carbonyl compounds. This reagent demonstrates the broad utility of oxidative methods in synthetic chemistry for the functionalization of organic molecules, suggesting that similar oxidative strategies might be applicable to the synthesis or modification of complex molecules like the one (H. Firouzabadi, P. Salehi, I. Mohammadpour-Baltork, 1992).
Electropolymerization and Material Science
The electropolymerization of 1,4-bis(pyrrol-2-yl)benzene demonstrates the creation of conducting polymers under specific conditions. This research might suggest the potential for the compound to participate in polymerization reactions or to form materials with unique electronic properties, depending on its reactivity and structural compatibility (F. Larmat, J. Soloducho, A. Katritzky, J. Reynolds, 1996).
Heterocyclic Chemistry and Drug Design
Research into the stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions highlights the importance of such methodologies in generating compounds with defined stereochemistry. These synthetic routes are crucial for the development of new pharmaceuticals and agrochemicals, indicating potential applications in designing drugs or biologically active compounds based on the core structure of the compound (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).
Antioxidant and Cytotoxic Activities
A unique pyrano[4,3-c][2]benzopyran-1,6-dione derivative from the fungus Phellinus igniarius has shown antioxidant activity and moderate selective cytotoxic activities against human cancer cell lines. This example illustrates the potential of heterocyclic compounds to serve as leads or models for the development of new therapeutic agents, suggesting that research into the biological activities of the compound could be a fruitful area (Ying Wang, Shun-yan Mo, Su-Juan Wang, Shuai Li, Yong-chun Yang, Jiangong Shi, 2005).
Propriétés
IUPAC Name |
4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c24-20-14-17(15-23(20)18-7-11-28-12-8-18)21(25)22-9-6-19(29(26,27)13-10-22)16-4-2-1-3-5-16/h1-5,17-19H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVAOCQAXCWKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)
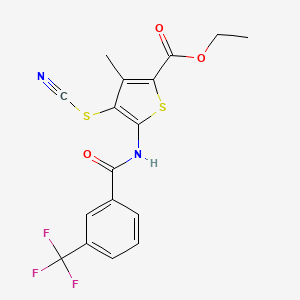
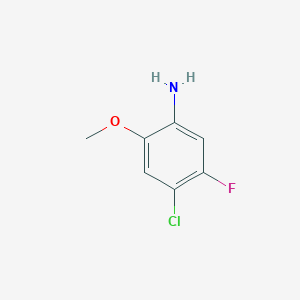
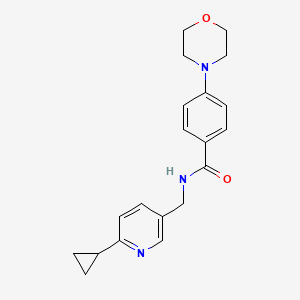
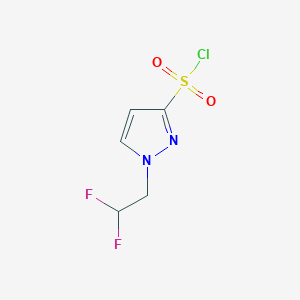
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2685612.png)
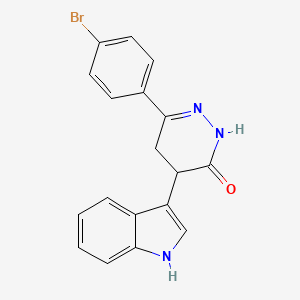
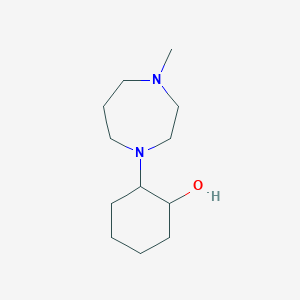
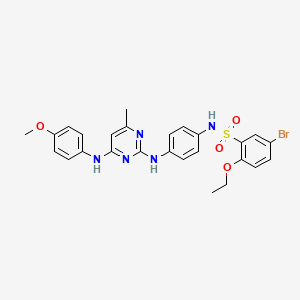
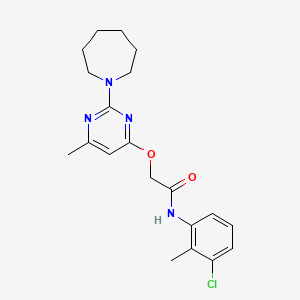
![2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2685618.png)
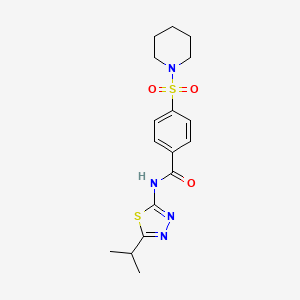
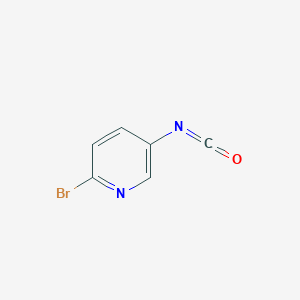
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,2-dimethylpropanoate](/img/structure/B2685623.png)
